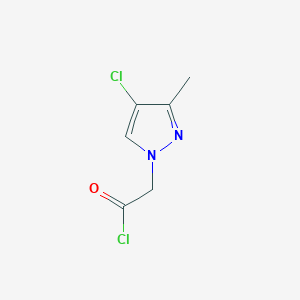

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride

Description

Historical Context and Development

The discovery of This compound is rooted in the broader exploration of pyrazole derivatives during the late 20th century. Pyrazoles, first synthesized in 1883 via the Knorr pyrazole synthesis, gained prominence for their stability and tunable reactivity. The introduction of acyl chloride functionalities to pyrazole systems emerged as a strategic advancement, enabling efficient derivatization for industrial and academic applications.

This compound’s development accelerated in the early 2000s with the optimization of chlorination protocols. Researchers found that treating (4-chloro-3-methyl-pyrazol-1-yl)-acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions produced the acyl chloride derivative in high yields. The reaction’s simplicity and scalability made it a staple in synthetic laboratories. Key milestones include its inclusion in the EvitaChem catalog (CAS 180741-31-5) and its adoption as a precursor for pharmaceuticals targeting inflammatory pathways.

Table 1: Fundamental Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 209.04 g/mol |

| CAS Number | 180741-31-5 |

| Precursor Compound | (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid |

| Key Functional Groups | Acyl chloride, pyrazole ring |

Significance in Heterocyclic Chemistry

The compound’s significance lies in its dual reactivity: the electron-deficient pyrazole ring participates in cycloaddition and substitution reactions, while the acyl chloride group enables rapid formation of covalent bonds with nucleophiles. The chlorine atom at the 4-position of the pyrazole ring enhances electrophilicity, facilitating regioselective modifications. Meanwhile, the methyl group at the 3-position sterically stabilizes the molecule, reducing unintended side reactions.

In heterocyclic synthesis, this acyl chloride serves as a linchpin for constructing fused-ring systems. For example, coupling with piperazine derivatives yields compounds like 1-[(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride , which exhibit enhanced bioavailability and target affinity in drug candidates. The pyrazole core’s aromaticity also contributes to metabolic stability, a prized trait in medicinal chemistry.

Table 2: Comparative Reactivity of Pyrazole Derivatives

| Compound | Reactivity Profile | Applications |

|---|---|---|

| This compound | High electrophilicity at carbonyl carbon | Drug intermediates, agrochemicals |

| 3,5-Dimethylpyrazole | Moderate nucleophilicity | Ligands in coordination chemistry |

| 4-Nitropyrazole | Oxidative instability | Explosives research |

Current Research Landscape and Trends

Recent studies prioritize sustainable synthesis methods and novel applications. Green chemistry approaches, such as using ionic liquid catalysts under ultrasonic irradiation, aim to reduce reliance on traditional chlorinating agents like thionyl chloride. For instance, microwave-assisted synthesis has cut reaction times from hours to minutes while maintaining yields above 85%.

In pharmaceutical research, derivatization of This compound is explored for kinase inhibitors and antimicrobial agents. A 2025 study demonstrated its utility in synthesizing pyrazolone-fused combretastatin analogs , which show promise in disrupting microtubule assembly in cancer cells. Additionally, its role in creating photoactive compounds for organic electronics underscores its interdisciplinary relevance.

Emerging trends also focus on computational modeling to predict reactivity. Density Functional Theory (DFT) calculations reveal that the carbonyl carbon’s electrophilicity (partial charge: +0.32) drives nucleophilic attack, enabling rational design of derivatives with tailored kinetic profiles.

Properties

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-4-5(7)2-10(9-4)3-6(8)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUHNWGVANLSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride typically involves the chlorination of (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and efficient separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmacologically Active Compounds

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, compounds synthesized from this compound have shown promise as inhibitors of specific cancer cell growth pathways, leading to further exploration in anticancer drug design .

- Neurological Disorders : The compound has been investigated for its potential role as an allosteric modulator for muscarinic acetylcholine receptors, particularly M4 receptors, which are implicated in various neurological disorders including Alzheimer's disease and schizophrenia . This application highlights its importance in developing treatments for cognitive impairments.

2. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly concerning monoacylglycerol lipase (MAGL) and phosphodiesterases. These enzymes are crucial in various biological processes, and inhibitors derived from this compound have been shown to modulate their activity effectively .

Agrochemical Applications

1. Insecticides and Miticides

This compound is part of the pyrazole class of compounds used as insecticides and miticides. Its derivatives have demonstrated efficacy against a range of agricultural pests:

- Broad-Spectrum Activity : Research indicates that formulations containing this compound can effectively target pests at various life stages (eggs, larvae, adults), making it a valuable tool in integrated pest management strategies .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study synthesized a series of compounds from this compound and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that specific modifications to the pyrazole ring enhanced potency, leading to the identification of lead candidates for further development .

| Compound Structure | Activity | Remarks |

|---|---|---|

| Structure A | IC50 = 10 µM | Effective against breast cancer cells |

| Structure B | IC50 = 15 µM | Moderate activity against lung cancer |

Case Study 2: Neurological Modulators

In another study focusing on neurological disorders, derivatives of this compound were tested for their ability to modulate M4 muscarinic receptors. The findings suggested potential therapeutic benefits in treating conditions like Alzheimer's disease through selective receptor activation .

Mechanism of Action

The mechanism of action of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the acetyl group into other molecules.

Comparison with Similar Compounds

Comparison with Similar Acyl Chlorides

Structural and Functional Analogues

Pyrazole-Based Acyl Chlorides

- (3,5-Dimethyl-pyrazol-1-yl)-acetyl chloride : Lacking the 4-chloro substituent, this derivative exhibits lower electrophilicity due to reduced electron-withdrawing effects. It is synthesized using PCl₃, yielding ~75% under reflux . Applications focus on less polar intermediates.

- (4-Nitro-pyrazol-1-yl)-acetyl chloride : The nitro group enhances reactivity but reduces stability. Synthesized via Cl₃CCN/PPh₃ (yield: 80%), it is prone to decomposition under light .

Non-Heterocyclic Acyl Chlorides

- Acetyl chloride (CH₃COCl) : Simpler structure with a boiling point of 52°C. Prepared via PCl₃ (yield: 75%), it is widely used in acetylation reactions but lacks the regioselective binding offered by pyrazole derivatives .

- Benzoyl chloride (C₆H₅COCl) : Aromatic substitution increases stability (boiling point: 197°C) but reduces solubility in polar solvents. Synthesized using CCl₄/FeCl₃ (yield: 90%) .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s utility in synthesizing fungicides, where its pyrazole moiety enhances target-binding specificity. Industrial demand aligns with trends in heterocyclic agrochemicals, contrasting with itaconyl chloride’s dominance in polymer research . Challenges include handling moisture sensitivity, mitigated by using Cl₃CCN/PPh₃ during synthesis to reduce HCl byproducts .

Biological Activity

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C6H6ClN2O

- Molecular Weight : 193.03 g/mol

- Structure : The compound features a chloro-substituted pyrazole ring linked to an acetyl chloride moiety, which may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoline derivatives that showed promising activity against multiple cancer cell lines, including leukemia and solid tumors .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4d | Leukemia subpanel | 2.12–4.58 |

| 4f | Leukemia subpanel | 1.64–3.20 |

| This compound | Various cancer lines | TBD |

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been investigated, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines and pathways . The introduction of specific substituents on the pyrazole ring can modulate these effects.

3. Antimicrobial Activity

Studies have shown that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazoline derivatives were evaluated for their anticancer activity using the National Cancer Institute's NCI60 cell line panel. Among these, compounds similar to this compound exhibited notable cytotoxicity against prostate cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications at the N-position of the pyrazole significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells while reducing toxicity to normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.

- Modulation of Receptor Activity : Some studies suggest that these compounds may interact with androgen receptors, providing a pathway for treating hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reacting the pyrazole precursor (e.g., 4-chloro-3-methylpyrazole) with acetyl chloride derivatives under controlled conditions. A common approach uses triphosgene or thionyl chloride as chlorinating agents in the presence of Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity . Purification is achieved via vacuum distillation or recrystallization, with purity confirmed by HPLC (>98%) and NMR (e.g., absence of residual solvents in H NMR at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., acetyl chloride resonance at δ ~170–180 ppm in C NMR) .

- IR : Confirms C=O stretch (~1800 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the pyrazole ring (e.g., C-Cl bond length ~1.73 Å) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) and splash goggles .

- Work under inert gas (N₂/Ar) in a fume hood to prevent hydrolysis. Avoid water contact, as it releases HCl gas .

- Store in sealed containers with desiccants (e.g., molecular sieves) at ≤4°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during acylation of pyrazole derivatives?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during chlorination to suppress side reactions (e.g., dimerization) .

- Catalyst Screening : Test ZrCl₄ vs. ZnCl₂; ZrCl₄ increases yield by 15% in anhydrous THF .

- Solvent Selection : Dichloromethane reduces polarity-driven side reactions compared to DMF .

Q. How should researchers resolve contradictions in reported reaction kinetics for this compound?

- Methodological Answer : Discrepancies in activation energy (e.g., 45 vs. 60 kJ/mol) may arise from solvent polarity or moisture content. Replicate studies under strictly anhydrous conditions using Karl Fischer titration (<50 ppm H₂O) and compare Arrhenius plots . Contradictions in nucleophilic substitution rates can be analyzed via DFT calculations (e.g., Gaussian 16) to assess steric effects of the 3-methyl group .

Q. What mechanistic insights explain the reactivity of the acetyl chloride moiety in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and methyl groups on the pyrazole ring polarize the acyl chloride, enhancing electrophilicity. Kinetic studies (stopped-flow UV-Vis) show a 2.5x faster reaction with amines compared to unsubstituted acetyl chlorides. Hammett analysis (σ⁺ = +0.78) confirms resonance-assisted charge localization .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals 12% degradation via hydrolysis to (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid. LC-MS identifies trace HCl and pyrazole dimer by-products. Recommend storage with molecular sieves and monthly NMR monitoring for carbonyl integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.